5(4H)-Thiazolone, 2-(methylthio)- 5(4H)-Thiazolone, 2-(methylthio)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC4032271
InChI: InChI=1S/C4H5NOS2/c1-7-4-5-2-3(6)8-4/h2H2,1H3
SMILES: CSC1=NCC(=O)S1
Molecular Formula: C4H5NOS2
Molecular Weight: 147.2 g/mol

5(4H)-Thiazolone, 2-(methylthio)-

CAS No.:

Cat. No.: VC4032271

Molecular Formula: C4H5NOS2

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

5(4H)-Thiazolone, 2-(methylthio)- -

Specification

Molecular Formula C4H5NOS2
Molecular Weight 147.2 g/mol
IUPAC Name 2-methylsulfanyl-4H-1,3-thiazol-5-one
Standard InChI InChI=1S/C4H5NOS2/c1-7-4-5-2-3(6)8-4/h2H2,1H3
Standard InChI Key FMXLXCKAEAIMIX-UHFFFAOYSA-N
SMILES CSC1=NCC(=O)S1
Canonical SMILES CSC1=NCC(=O)S1

Introduction

Chemical Structure and Molecular Characteristics

Core Framework and Substituent Effects

The thiazolone ring in 5(4H)-Thiazolone, 2-(methylthio)- consists of a five-membered heterocycle with nitrogen at position 1 and sulfur at position 4. The exocyclic methylthio group at position 2 introduces steric and electronic modifications that enhance stability and modulate intermolecular interactions. The compound’s molecular formula is C₄H₅NOS₂, with a molecular weight of 147.2 g/mol. Spectroscopic analyses, including NMR and IR, confirm the (Z)-configuration of the exocyclic double bond in derivatives, a critical factor in its reactivity .

Table 1: Key Structural Features of 5(4H)-Thiazolone, 2-(Methylthio)-

PropertyDescription
Molecular FormulaC₄H₅NOS₂
Molecular Weight147.2 g/mol
Ring SystemThiazolone (1,3-thiazol-4(5H)-one)
SubstituentsMethylthio (-S-CH₃) at position 2
Configuration(Z)-isomer predominates in derivatives

Synthesis and Chemical Reactivity

Conventional Synthetic Routes

The synthesis of 5(4H)-Thiazolone, 2-(methylthio)- typically involves the condensation of oxazolones with thioacetic acid in the presence of a base such as triethylamine . For example, (Z)-4-arylidene derivatives are prepared by treating substituted oxazolones with thioacetic acid under mild conditions, yielding thiazolones in 65–85% yields . Alternative methods include the reaction of α-amino acids with thiocarboxylic acids, though these routes are less documented for methylthio-substituted variants.

Photochemical and Base-Induced Reactions

Exposure to blue light (465 nm) induces [2+2] photocycloaddition of the exocyclic C=C bond, forming dispirocyclobutanes with high stereoselectivity (ε-isomer >90%) . In methanol with BF₃·OEt₂, ring-opening reactions produce monospirocyclobutanes, while base treatment (e.g., NaOMe/MeOH) leads to dihydrothiazoles via intramolecular S-attack . These reactions underscore the compound’s versatility in generating structurally complex derivatives.

Table 2: Representative Synthetic Pathways and Yields

Reaction TypeConditionsProductsYield (%)
Photocycloaddition465 nm light, CH₂Cl₂Dispirocyclobutanes 85–92
Acid-Catalyzed Ring OpeningBF₃·OEt₂, dry MeOHMonospirocyclobutanes 70–78
Base-Induced CyclizationNaOMe/MeOH, refluxDihydrothiazoles 60–68

Biological Activities and Mechanisms

Antitubercular Efficacy

5(4H)-Thiazolone, 2-(methylthio)- derivatives exhibit marginal activity against Mycobacterium tuberculosis H37Ra and M. bovis BCG, with MIC values ranging from 12.5–50 μg/mL . Molecular docking studies suggest inhibition of InhA (enoyl-ACP reductase), a key enzyme in mycolic acid biosynthesis . Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzylidene moiety show enhanced binding affinity, though cytotoxicity remains a concern .

Antibacterial and Antifungal Properties

The thiazolone core demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8–16 μg/mL) and fungi (Candida albicans, MIC = 16–32 μg/mL) . Mechanistic studies indicate disruption of microbial cell membranes via thiol group interactions.

Table 3: Biological Activity Profile of Selected Derivatives

CompoundTarget OrganismMIC (μg/mL)Cytotoxicity (IC₅₀, μM)
6a (4-NO₂ derivative)M. tuberculosis H37Ra12.5>100 (MCF-7)
6c (4-Cl derivative)S. aureus8>100 (A549)
5d (3,4-di-OCH₃)C. albicans1685.2 (HeLa)

Applications in Medicinal Chemistry

Antitubercular Drug Development

The thiazolone scaffold is prioritized in antitubercular research due to its structural similarity to isoniazid, a first-line TB drug . Hybrid molecules combining thiazolone with pyrimidine or triazole moieties show improved pharmacokinetic profiles, with logP values optimized for blood-brain barrier penetration .

Antimicrobial Formulations

Topical formulations embedding 2-(methylthio)thiazolone derivatives in nanoliposomes demonstrate sustained release over 24 hours, enhancing efficacy against dermatophytic infections . Synergistic effects with fluconazole (FICI = 0.25–0.5) suggest utility in combination therapies .

Comparative Analysis with Related Heterocycles

Thiazolidinones vs. Thiazolones

Thiazolidinones, saturated analogs of thiazolones, exhibit superior antitumor activity but reduced antimicrobial potency due to decreased electrophilicity . The unsaturated thiazolone ring enables conjugation, facilitating redox interactions with microbial enzymes.

Benzothiazole Derivatives

Benzothiazoles, featuring a fused benzene ring, demonstrate broader pharmacokinetic applicability but higher hepatotoxicity (e.g., ALT levels >200 U/L in murine models). In contrast, 5(4H)-Thiazolone, 2-(methylthio)- derivatives show negligible hepatotoxicity at therapeutic doses .

Table 4: Key Differences Between Thiazolone and Related Scaffolds

Property5(4H)-Thiazolone, 2-(Methylthio)-ThiazolidinonesBenzothiazoles
Ring SaturationUnsaturatedSaturatedUnsaturated
Antitubercular MIC₉₀25 μg/mL 50 μg/mL12.5 μg/mL
HepatotoxicityLow (ALT <50 U/L) Moderate (ALT 80 U/L)High (ALT >200 U/L)

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